Mestranol - 72-33-3

Mestranol

Catalog Number: EVT-274942
CAS Number: 72-33-3
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mestranol (3-methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol) is a synthetic estrogen primarily recognized for its role in scientific research. [, , , ] While historically used in human medicine, this document focuses solely on its applications in various research fields. Mestranol serves as a valuable tool in studies involving estrogen receptors, hormonal pathways, and animal models for various physiological processes. [, , , , , ]

Future Directions
  • Developing sensitive analytical methods for detecting Mestranol and its metabolites in environmental samples. This is crucial for assessing its potential ecological impact and developing mitigation strategies. []

Ethynylestradiol

    Compound Description: Ethynylestradiol (17α-ethinylestradiol) is a potent, orally active synthetic estrogen. It acts as a primary female sex hormone and is commonly used in combination with progestins in oral contraceptive formulations []. Like mestranol, ethynylestradiol can induce uterine RNA synthesis [], but it exhibits a stronger binding affinity for the estrogen receptor compared to mestranol [].

    Relevance: Ethynylestradiol is a key metabolite of mestranol [, , , , ]. Mestranol is demethylated in the liver to form ethinylestradiol, which is responsible for the primary estrogenic effects of mestranol [, , ]. Studies have shown that ethinylestradiol reaches higher plasma concentrations and exhibits less individual variation in plasma levels compared to mestranol when administered orally at the same dose [].

Lynestrenol

    Compound Description: Lynestrenol (17α-ethynyl-oestr-4-en-17β-ol) is a synthetic progestin commonly used in combination with mestranol in oral contraceptive formulations [, ]. It exerts its effects by binding to progesterone receptors, mimicking the actions of natural progesterone [, ].

    Relevance: Lynestrenol is frequently co-administered with mestranol in oral contraceptive pills [, ]. Studies have investigated the combined effects of these compounds on parameters such as uterine histamine levels in rats [] and the duration of barbiturate-induced sleep in mice [].

Norethindrone

    Compound Description: Norethindrone is a synthetic progestin commonly used in combination with estrogens in oral contraceptive formulations [, , ]. It exhibits binding affinity for progesterone receptors, influencing various physiological processes [].

    Relevance: Similar to lynestrenol, norethindrone is frequently combined with mestranol in oral contraceptives [, ]. Research has explored the combined effects of norethindrone and mestranol on parameters like zinc and copper metabolism in rats [] and the activity of platelet-activating factor-acetylhydrolase and lipoprotein levels in men [].

Anagestone Acetate

    Compound Description: Anagestone acetate is a synthetic progestin with a steroidal structure [, , ]. Like other progestins, it interacts with progesterone receptors, influencing hormonal activities [].

    Relevance: Anagestone acetate is another progestin that has been studied in combination with mestranol as a potential oral contraceptive [, , ]. These studies have primarily focused on the potential long-term effects of this combination, including tumorigenesis in beagles and rhesus monkeys [, , ].

Chloroethynyl Norgestrel (Wy-4355)

    Compound Description: Chloroethynyl norgestrel (also known as levonorgestrel) is a potent, synthetic progestin frequently used in various contraceptive formulations [, , ]. It exerts its effects through binding to progesterone receptors, mimicking the actions of natural progesterone [].

    Relevance: Chloroethynyl norgestrel has been studied in combination with mestranol for its potential use in oral contraceptives [, , ]. These studies have primarily focused on the long-term effects of this combination, including tumorigenesis in beagles and rhesus monkeys [, , ].

Ethynerone (MK 665)

    Compound Description: Ethynerone is a synthetic steroidal progestin [, ]. Like other progestins, it influences hormonal activities by interacting with progesterone receptors [].

    Relevance: Ethynerone has been investigated in combination with mestranol for its potential use in oral contraceptives [, ]. Research has primarily focused on the long-term effects of this combination, particularly on tumor development in beagles [, ].

Norethynodrel

    Compound Description: Norethynodrel is a synthetic progestin commonly used in combination with estrogens in oral contraceptive formulations [, ]. It exerts its effects by binding to progesterone receptors, influencing various physiological processes [].

    Relevance: Norethynodrel has been studied in combination with mestranol for its effects on sebum production and acne in women [, ]. Studies have also investigated the potential of norethynodrel and mestranol as promoters of hepatocarcinogenesis in rats [].

Ethinodiol Diacetate

    Compound Description: Ethinodiol diacetate is a synthetic progestin commonly used in combination with estrogens in oral contraceptive formulations [, , , , ].

    Relevance: Ethinodiol diacetate has been studied in combination with mestranol for its effects on sebum production and acne in women [, ]. Research has also explored its influence on urinary 17-ketosteroid excretion patterns [].

Chlormadinone

    Compound Description: Chlormadinone is a synthetic progestin used in various contraceptive formulations [, , ]. It exerts its effects by interacting with progesterone receptors, influencing hormonal activities [].

    Relevance: Chlormadinone, in combination with mestranol, has been studied for its effects on ureteral dilation [] and urinary 17-ketosteroid excretion [].

Estradiol

    Compound Description: Estradiol is a naturally occurring estrogen hormone that plays a crucial role in the female reproductive system [, ]. It binds to estrogen receptors, influencing various physiological processes [, ].

    Relevance: Estradiol serves as a reference compound in studies investigating the metabolic fate and retention of mestranol [, ]. Research has compared the excretion patterns and tissue accumulation of estradiol, mestranol, and ethinylestradiol in rats [, , ].

Diethylstilbestrol

    Compound Description: Diethylstilbestrol is a synthetic nonsteroidal estrogen that was previously used to prevent miscarriages but has since been withdrawn due to serious adverse effects [].

    Relevance: Diethylstilbestrol, along with mestranol, was used in a study investigating the effects of estrogen replacement therapy on lipid profiles and menopausal symptoms in women [].

Overview

Mestranol is a synthetic estrogen that is primarily used in hormonal contraceptives. It is a prodrug of ethinyl estradiol and is known for its effectiveness in inhibiting ovulation. Mestranol's chemical structure is characterized by the presence of a methoxy group at the C-3 position of the estradiol backbone, which distinguishes it from other estrogens. Its molecular formula is C21H26O2C_{21}H_{26}O_2 with a relative molecular mass of 310.4 g/mol .

Source and Classification

Mestranol was first synthesized in the 1950s and has since been classified as a steroid hormone. It falls under the category of synthetic estrogens, which are used in various formulations for oral contraceptives, often combined with progestins like norethisterone . Mestranol is commercially available in combination tablets and has been widely used in contraceptive therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of mestranol has evolved since its initial development. The most common method involves the methylation of ethinyl estradiol, which can be achieved through various chemical reactions including O-methylation using methyl iodide or dimethyl sulfate .

Molecular Structure Analysis

Structure and Data

Mestranol's molecular structure consists of a steroid nucleus with a methoxy group at the C-3 position. The structural representation can be expressed as follows:

Mestranol=C21H26O2\text{Mestranol}=\text{C}_{21}\text{H}_{26}\text{O}_{2}

The compound exhibits a characteristic crystalline form that is white to creamy-white in color. Its melting point ranges from 150°C to 184°C depending on purity and specific formulation .

Spectroscopic Data

Mestranol can be identified using various spectroscopic techniques:

  • Infrared Spectroscopy: Characteristic absorption bands corresponding to functional groups.
  • Ultraviolet Spectroscopy: Absorption maxima indicative of the conjugated steroid structure.
  • Nuclear Magnetic Resonance: Provides detailed information about the hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

Mestranol undergoes several chemical reactions relevant to its pharmacological activity:

  1. Dealkylation: In vivo, mestranol is metabolized to ethinyl estradiol through O-dealkylation in the liver, which is crucial for its biological activity .
  2. Hydrolysis: Mestranol can also undergo hydrolysis under acidic or basic conditions, leading to the formation of ethinyl estradiol.
  3. Photodecomposition: Exposure to light can result in photodecomposition products, which are important for understanding stability in formulations .
Mechanism of Action

Process and Data

Mestranol acts primarily as an estrogenic agent through its conversion to ethinyl estradiol. Once converted, it binds to estrogen receptors (ERs) in target tissues, such as the uterus and breast, leading to a cascade of biological effects including:

  • Inhibition of follicle-stimulating hormone (FSH) release from the pituitary gland.
  • Suppression of ovulation.
  • Alteration of endometrial lining to prevent implantation.

The relative binding affinity of mestranol for estrogen receptors is significantly lower than that of ethinyl estradiol, making it less potent but still effective when dosed appropriately .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to creamy-white crystalline powder.
  • Melting Point: 150–184°C depending on purity.
  • Solubility: Practically insoluble in water; soluble in organic solvents such as acetone, chloroform, and diethyl ether .

Chemical Properties

  • Chemical Stability: Relatively stable under normal conditions but sensitive to light.
  • Optical Rotation: Specific rotation values indicate chirality, with reported values around +76° to +83° .
Applications

Mestranol is primarily used in:

  • Hormonal Contraceptives: As part of combination oral contraceptive pills.
  • Hormone Replacement Therapy: In specific formulations aimed at alleviating menopausal symptoms.
  • Research Settings: As a standard reference compound for pharmacological studies related to estrogenic activity .
Historical Development and Evolution in Pharmacotherapy

Early Discovery and Initial Synthesis in Hormone Analog Research

Mestranol (chemical name: 3-methoxy-19-norpregna-1,3,5(10)-trien-20-yn-17-ol) was first synthesized in 1956 as part of intensive research into steroidal hormone analogs [1] [5]. This synthetic estrogen derivative was structurally engineered as the 3-methyl ether of ethinylestradiol (EE), featuring a distinctive ethynyl group at the C17 position that conferred oral bioavailability—a critical advancement in mid-20th century steroid chemistry [1] [10]. The molecular structure (C₂₁H₂₆O₂, molecular weight 310.4 g/mol) enabled metabolic activation while protecting the molecule from rapid degradation [7] [10].

Initial pharmacological characterization revealed mestranol to be a biologically inactive prodrug requiring hepatic O-demethylation for conversion to its active metabolite, ethinylestradiol [1] [7]. This conversion occurred with approximately 70% efficiency, meaning 50μg of mestranol yielded pharmacologic activity equivalent to 35μg of ethinylestradiol [1] [9]. Receptor binding studies demonstrated mestranol's extremely low direct estrogenic activity, exhibiting only 0.1–2.3% of estradiol's relative binding affinity for estrogen receptors compared to ethinylestradiol's 75–190% affinity [1] [7].

Table 1: Key Structural and Pharmacodynamic Properties of Mestranol

PropertySpecificationPharmacological Significance
Chemical classification17α-ethynylestradiol 3-methyl etherProdrug requiring metabolic activation
Conversion rate to EE~70% efficiency50μg mestranol ≈ 35μg ethinylestradiol activity
Estrogen receptor affinity0.1–2.3% of estradiol (vs. 75–190% for EE)Minimal direct estrogenic activity
Metabolic pathwayHepatic O-dealkylationLiver-dependent activation

Role in the First-Generation Oral Contraceptive Formulations

Mestranol achieved landmark status in reproductive pharmacology as the estrogen component in Enovid (marketed by G.D. Searle & Company), the world's first approved combined oral contraceptive pill [1] [8]. Approved by the FDA on June 23, 1960, for contraceptive use after initial 1957 approval for menstrual disorders, Enovid contained 150μg mestranol paired with 10mg of the progestin noretynodrel [5] [8]. This formulation established the pharmacological blueprint for hormonal contraception by suppressing ovulation through hypothalamic-pituitary inhibition [4] [8].

The original Enovid formulation demonstrated profound ovulation inhibition efficacy, with studies showing 98% suppression at daily mestranol doses of 75–80μg [1]. Subsequent formulations reduced mestranol content to 75μg and eventually 50μg while maintaining contraceptive efficacy, reflecting early optimization efforts [8] [9]. By 1964, numerous mestranol-containing contraceptives dominated the market, including Ortho-Novum (mestranol/norethisterone) and Norinyl (mestranol/norethisterone acetate), collectively transforming global reproductive practices [1] [5].

Table 2: First-Generation Mestranol-Containing Contraceptive Formulations

Brand Name (Approval Era)FormulationMestranol ContentProgestin Component
Enovid (1960)Mestranol + Noretynodrel150μg → 75μg10mg → 5mg
Ortho-Novum (1964)Mestranol + Norethisterone50–80μg1–2mg
Norinyl (1962)Mestranol + Norethisterone acetate50μg1mg
Ovulen (1965)Mestranol + Ethynodiol diacetate100μg1mg

Transition to Ethinylestradiol-Dominant Contraceptives: Drivers and Implications

By 1969, pharmaceutical development had decisively shifted toward ethinylestradiol (EE)-based oral contraceptives, culminating in mestranol's progressive displacement from contraceptive formulations [1] [9]. This transition was driven by several pharmacological and manufacturing factors:

  • Direct Bioactivity: Unlike mestranol, ethinylestradiol functioned as a directly active estrogen without requiring hepatic conversion. This eliminated interindividual variability in metabolic activation and provided more predictable pharmacokinetics [1] [2].
  • Receptor Binding Superiority: EE demonstrated substantially higher binding affinity for estrogen receptors (75–190% of estradiol's affinity) compared to mestranol's negligible direct activity (0.1–2.3%) [1] [7].
  • Dose Optimization: EE enabled lower estrogen dosing (20–35μg) while maintaining contraceptive efficacy and cycle control, aligning with emerging safety profiles [1] [9].
  • Manufacturing Consistency: The elimination of the demethylation step simplified quality control processes and reduced batch-to-batch variability [1].

Despite these shifts, mestranol retained niche applications in specific formulations in the United States, United Kingdom, Japan, and Chile through the late 1980s [1] [8]. The transition timeline accelerated when high-estrogen formulations like Enovid were discontinued in 1988 [8]. Pharmacoeconomic analyses indicate that by 2009, mestranol-containing contraceptives represented less than 5% of the global oral contraceptive market, with EE-dominant formulations comprising over 90% of combined oral contraceptives [5] [9].

Table 3: Pharmacological Drivers for Transition from Mestranol to Ethinylestradiol

Pharmacological ParameterMestranolEthinylestradiol (EE)Clinical Advantage of EE
Metabolic activation requiredYes (70% conversion efficiency)No (directly active)Predictable pharmacokinetics
Relative estrogen receptor binding0.1–2.3% of estradiol75–190% of estradiolEnhanced potency per microgram
Typical contraceptive dose50–80μg20–35μgReduced estrogenic exposure
Plasma half-life of active estrogen50 minutes (mestranol); 7–36h (EE)7–36 hours (EE)More stable therapeutic levels

The evolution from mestranol to EE-dominated contraceptives represents a paradigm shift in hormone therapy design—from prodrug metabolism-dependent agents to directly bioactive compounds with optimized receptor interactions. This transition fundamentally shaped modern contraceptive pharmacology, enabling the development of ultra-low-dose formulations while maintaining therapeutic efficacy [1] [5] [9].

Properties

CAS Number

72-33-3

Product Name

Mestranol

IUPAC Name

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1

InChI Key

IMSSROKUHAOUJS-VYJKVFMHSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Solubility

In double-distilled water, 0.32 mg/L
Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water.
3.77e-03 g/L

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)-
Ethinyl Estradiol 3 Methyl Ether
Ethinyl Estradiol 3-Methyl Ether
Mestranol

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.